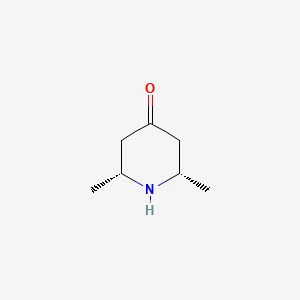

cis-2,6-Dimethylpiperidin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,6R)-2,6-dimethylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-5-3-7(9)4-6(2)8-5/h5-6,8H,3-4H2,1-2H3/t5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYOYMNCAWSORG-OLQVQODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)C[C@@H](N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50543876 | |

| Record name | (2R,6S)-2,6-Dimethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13200-35-6 | |

| Record name | (2R,6S)-2,6-Dimethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of a Versatile Heterocyclic Scaffold

An In-depth Technical Guide to cis-2,6-Dimethylpiperidin-4-one: Properties, Synthesis, and Applications

This compound is a heterocyclic organic compound featuring a six-membered piperidine ring. As a bifunctional molecule, containing both a secondary amine and a ketone, it serves as a highly versatile and valuable building block in synthetic organic chemistry and medicinal chemistry. The piperidine-4-one core is a privileged scaffold, appearing in a multitude of natural products, alkaloids, and pharmacologically active compounds.[1][2] Its derivatives have shown a broad spectrum of biological activities, including anticancer, antiviral, analgesic, and anti-inflammatory properties.[3][4][5]

The specific cis-stereoisomer, with both methyl groups on the same face of the ring, imparts distinct conformational preferences and steric environments that are crucial for its reactivity and its utility in stereoselective synthesis.[6] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the core chemical properties, synthesis, spectroscopic characterization, reactivity, and applications of this important synthetic intermediate.

Molecular Structure and Conformational Analysis

The structural integrity and chemical behavior of this compound are fundamentally dictated by its stereochemistry and resulting conformational preferences.

1.1. Stereochemistry

The molecule possesses two stereocenters at the C2 and C6 positions. The "cis" designation indicates that the two methyl substituents are oriented on the same side of the piperidine ring's plane. This specific arrangement is a direct consequence of the synthetic routes employed for its preparation and is key to its predictable conformational behavior.

1.2. Conformational Preference: The Equatorial Imperative

Like cyclohexane, the piperidine ring is not planar and predominantly adopts a low-energy chair conformation to minimize torsional and angular strain. For the cis-isomer, the thermodynamically most stable conformation is a chair form where both bulky methyl groups occupy equatorial positions.[3][7] This arrangement minimizes destabilizing 1,3-diaxial interactions that would occur if the methyl groups were in axial positions.[8] The presence of the sp²-hybridized carbonyl carbon at C4 can cause a slight flattening of the ring compared to a standard cyclohexane chair.[7]

The causality behind this preference is steric hindrance. An axial substituent experiences steric clash with the other axial hydrogens on the same side of the ring (1,3-diaxial interactions). By adopting an equatorial position, the methyl groups point away from the ring's core, leading to a more stable, lower-energy state. This conformational lock is a critical feature, influencing the molecule's reactivity by defining the trajectory of approaching reagents.

Caption: Chair conformation of this compound.

Physicochemical Properties

A summary of the core physical and chemical properties is essential for laboratory use, including reaction setup, purification, and safety considerations.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃NO | [9] |

| Molecular Weight | 127.18 g/mol | [9] |

| CAS Number | 3464-33-3 | [10] |

| Appearance | Colorless to light yellow liquid/solid | [11] |

| Boiling Point | 298.5 ± 28.0 °C at 760 mmHg (as hydrochloride) | [12] |

| Density | ~0.84 g/mL (for related free base) | [13][14] |

| Solubility | Soluble in chloroform and methanol. The hydrochloride salt form has enhanced water solubility. | [11][12][15] |

| pKa | 11.07 (for the protonated amine of a related isomer) | [15] |

Synthesis and Purification

The synthesis of substituted piperidin-4-ones is well-established, with the Mannich condensation being a primary and efficient method.[1] This reaction provides a reliable pathway to the core scaffold in a single pot.

3.1. Synthetic Pathway: Mannich Condensation

The classical approach involves a one-pot condensation reaction between an aliphatic ketone (e.g., acetone), an aldehyde (e.g., acetaldehyde), and an amine source, typically ammonium acetate.[3] The reaction proceeds through the formation of an enol or enolate from the ketone and an imine from the aldehyde and ammonia. A subsequent cascade of Michael addition and intramolecular condensation builds the heterocyclic ring. The cis-stereochemistry is often the thermodynamically favored outcome.

Caption: General workflow for synthesis and purification.

3.2. Experimental Protocol: Synthesis via Mannich Condensation

This protocol is a representative example based on established procedures for similar structures and must be adapted and optimized for specific laboratory conditions.[3]

-

Reaction Setup: To a solution of ammonium acetate (0.1 mol) in absolute ethanol (50 mL) in a round-bottom flask, add acetone (0.1 mol) and acetaldehyde (0.2 mol).

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux on a water bath for 2 hours. The choice of ethanol as a solvent is crucial as it effectively dissolves the reactants and facilitates the reaction at a moderate temperature.

-

Precipitation and Isolation: After reflux, allow the solution to cool and stand at room temperature overnight. The product will often precipitate as a solid.

-

Filtration: Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol to remove soluble impurities.

-

Purification (Recrystallization): The trustworthiness of subsequent applications depends on the purity of the starting material. Recrystallization is a self-validating purification method. Dissolve the crude solid in a minimum amount of hot ethanol. If the product is highly soluble, a co-solvent system like ethanol-petroleum ether can be used. Allow the solution to cool slowly to form well-defined crystals, leaving impurities in the mother liquor.

-

Drying: Filter the pure crystals and dry them under vacuum to obtain the final product.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous structural confirmation of the synthesized molecule. The data presented below are typical values and can be used as a reference for characterization.[7][16][17][18][19]

| Technique | Key Features and Interpretation |

| ¹H NMR | - CH-CH₃ (H2, H6): Multiplet, ~2.6-2.8 ppm. The protons at C2 and C6 are coupled to the methyl protons and adjacent methylene protons.- CH₂ (H3, H5): Complex multiplets, ~2.2-2.5 ppm. These protons are diastereotopic and show complex splitting.- CH₃ (at C2, C6): Doublet, ~1.1-1.2 ppm. Split by the adjacent methine proton.- NH: Broad singlet, variable chemical shift (typically ~1.5-2.5 ppm), which can be exchanged with D₂O. The coupling constants between axial and equatorial protons are key to confirming the chair conformation. |

| ¹³C NMR | - C=O (C4): ~208-212 ppm. Characteristic downfield shift for a ketone carbonyl.- CH-CH₃ (C2, C6): ~50-55 ppm.- CH₂ (C3, C5): ~45-50 ppm.- CH₃ (at C2, C6): ~18-22 ppm. |

| IR Spectroscopy | - N-H Stretch: Moderate, sharp peak around 3300-3350 cm⁻¹.- C-H Stretch (sp³): Peaks just below 3000 cm⁻¹.- C=O Stretch: Strong, sharp absorption band around 1710-1725 cm⁻¹. This is a definitive peak for the ketone functional group. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): Peak at m/z = 127 corresponding to the molecular formula C₇H₁₃NO.- Fragmentation: Common fragmentation patterns include the loss of a methyl group ([M-15]⁺) and alpha-cleavage adjacent to the nitrogen or carbonyl group. |

Chemical Reactivity and Synthetic Potential

The dual functionality of this compound makes it a versatile substrate for a wide range of chemical transformations, allowing for the generation of diverse molecular libraries.

5.1. Reactions at the Ketone (C4)

The carbonyl group is a primary site for nucleophilic addition and reduction reactions.

-

Reduction: Treatment with reducing agents like sodium borohydride (NaBH₄) selectively reduces the ketone to a secondary alcohol, yielding cis-2,6-dimethylpiperidin-4-ol.[12] The stereochemical outcome of this reduction is influenced by the steric hindrance of the piperidine ring.

-

Nucleophilic Addition: The ketone can react with Grignard reagents or organolithium compounds to form tertiary alcohols. It can also undergo Wittig reactions to form alkenes or participate in the formation of imines and enamines.

5.2. Reactions at the Amine (N1)

The secondary amine is nucleophilic and can be readily functionalized.

-

N-Acylation: Reaction with acid chlorides or anhydrides in the presence of a base yields N-acyl derivatives.

-

N-Alkylation: Reaction with alkyl halides introduces alkyl groups onto the nitrogen atom.

-

Reductive Amination: The amine can be used in reductive amination reactions with other aldehydes or ketones.

The cis-methyl groups at C2 and C6 provide significant steric shielding to the nitrogen atom, which can moderate its reactivity compared to less substituted piperidines. This steric control can be exploited for achieving selectivity in certain reactions.

Caption: Key reaction pathways for functionalization.

Applications in Research and Drug Development

The piperidine nucleus is a cornerstone in drug discovery, present in numerous approved pharmaceuticals.[2][4][20] this compound serves as a key intermediate for accessing more complex molecules with potential therapeutic value.

-

Scaffold for Bioactive Molecules: The piperidin-4-one ring is a common pharmacophore that can be decorated with various substituents to optimize binding to biological targets such as enzymes and receptors.[5][21]

-

Precursor to Chiral Ligands: The inherent stereochemistry can be leveraged in the synthesis of chiral ligands for asymmetric catalysis.[11]

-

Building Block for Natural Product Synthesis: It serves as a starting material for the asymmetric synthesis of complex piperidine alkaloids and other natural products.[22][23]

-

Intermediate in Agrochemicals: Derivatives of dimethylpiperidine are used in the formulation of pesticides and herbicides.[11][13]

Safety and Handling

As with any chemical reagent, proper handling is paramount to ensure laboratory safety. This compound and its related compounds are classified with specific hazards.

-

GHS Classification: The general class of dimethylpiperidines is often classified as flammable liquids. The hydrochloride salt is typically classified as causing severe skin burns and serious eye damage (Skin Corrosion 1C, Eye Damage 1).[9]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.[24][25][26]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[24][25]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

References

-

Jebaraj, S., et al. (n.d.). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Asian Journal of Chemistry. Available at: [Link]

-

PubChem. (n.d.). 2,6-Dimethylpiperidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Arulraj, R., & Ponnuswamy, M. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Available at: [Link]

-

Wikipedia. (n.d.). 2,6-Dimethylpiperidine. Retrieved from [Link]

-

Nájera, C., et al. (2019). Enantiodivergent Approach to the Synthesis of cis-2,6-Disubstituted Piperidin-4-ones. The Journal of Organic Chemistry, 84(13), 8599-8610. Available at: [Link]

-

Manikandan, A., et al. (2009). 3,3-Dimethyl-cis-2,6-di-p-tolylpiperidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o784. Available at: [Link]

-

Peryt, J., & Szafran, M. (1989). IR and NMR Spectroscopic Investigation of 3-Halo-2,6-dimethylpyridine A/-Oxides and Their 4-Nitro Derivatives. Chemical Papers, 43(3), 353-361. Available at: [Link]

-

Scribd. (n.d.). Australian Standard: Pipe Threads of Whitworth Form Part 1: Sealing Pipe Threads (Metric Units). Retrieved from [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

-

ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure? Retrieved from [Link]

- Google Patents. (n.d.). DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine.

-

Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. Available at: [Link]

-

Clendinen, C. S., et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. Analytical and Bioanalytical Chemistry, 407(1), 153-162. Available at: [Link]

-

Esselman, B. J., et al. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Available at: [Link]

-

Nájera, C., et al. (2019). Enantiodivergent Approach to the Synthesis of Cis-2,6-Disubstituted Piperidin-4-ones. The Journal of Organic Chemistry, 84(13), 8599-8610. Available at: [Link]

-

ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. Retrieved from [Link]

-

Parkin, A., et al. (2007). Dimethyl cis-4-hydroxymethylpiperidine-2,6-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 4), o1013–o1014. Available at: [Link]

-

Reddy, B. V. S., et al. (2011). One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry, 9(12), 4543-4550. Available at: [Link]

-

Kumar, A., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), a474-a488. Available at: [Link]

-

Singh, T., & Sharma, A. (2013). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 22(12), 5691-5707. Available at: [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

-

Casy, A. F., & Hassan, M. M. A. (1967). Synthesis and Stereochemistry of Diastereoisomeric 1,3-Dimethylpiperidin-4-ols and Related Compounds. Canadian Journal of Chemistry, 45(15), 1733-1742. Available at: [Link]

-

ChemBK. (n.d.). Cis-2,6-Dimethylpiperidine. Retrieved from [Link]

-

Nuti, F., et al. (2023). Design, synthesis, conformational analysis, and biological activity of Cα1-to-Cα6 1,4- and 4,1-disubstituted 1H-[1][7][9]triazol-1-yl-bridged oxytocin analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2254019. Available at: [Link]

-

LibreTexts Chemistry. (2022). Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Stereoisomerism in Disubstituted Cyclohexanes. Retrieved from [Link]

-

Manikandan, A., et al. (2009). 3,3-Dimethyl-cis-2,6-di-p-tolyl-piperidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o784. Available at: [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,3-Dimethyl-cis-2,6-di-p-tolylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,6-Dimethylpiperidine - Wikipedia [en.wikipedia.org]

- 7. asianpubs.org [asianpubs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2,6-Dimethylpiperidin-4-one | C7H13NO | CID 11040712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. chemimpex.com [chemimpex.com]

- 12. 2,6-Dimethylpiperidin-4-one hydrochloride | 1005397-62-5 | Benchchem [benchchem.com]

- 13. chemimpex.com [chemimpex.com]

- 14. chembk.com [chembk.com]

- 15. cis-2,6-Dimethylpiperidine | 766-17-6 [chemicalbook.com]

- 16. chempap.org [chempap.org]

- 17. researchgate.net [researchgate.net]

- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 19. youtube.com [youtube.com]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. rua.ua.es [rua.ua.es]

- 23. Enantiodivergent Approach to the Synthesis of Cis-2,6-Disubstituted Piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. fishersci.com [fishersci.com]

- 25. fishersci.com [fishersci.com]

- 26. assets.thermofisher.com [assets.thermofisher.com]

Foreword: The Significance of the Piperidin-4-one Scaffold

An In-depth Technical Guide to the Structural Analysis of cis-2,6-Dimethylpiperidin-4-one

The piperidine ring is a ubiquitous structural motif in a vast array of natural alkaloids and synthetic pharmaceuticals, valued for its conformational pre-organization and its ability to engage in critical hydrogen bonding interactions.[1][2] Within this class, the cis-2,6-disubstituted piperidin-4-one framework serves as a particularly crucial synthetic intermediate and a core pharmacophore in medicinal chemistry. Its rigid, chair-like conformation provides a reliable scaffold for the precise three-dimensional positioning of functional groups, a key requirement for optimizing molecular interactions with biological targets such as enzymes and receptors.[2][3] Understanding the nuanced structural details of this molecule is paramount for rational drug design and the development of stereoselective synthetic methodologies. This guide provides an in-depth exploration of the analytical techniques and computational methods employed to elucidate and validate the structure of this compound.

Stereochemistry and Conformational Landscape

The term "cis" in this compound refers to the relative stereochemistry of the two methyl groups at the C2 and C6 positions; they reside on the same face of the heterocyclic ring. Like cyclohexane, the six-membered piperidine ring is not planar and exists in a dynamic equilibrium between several conformations to minimize steric and torsional strain. The most stable and predominant conformation is the chair form .[4][5]

For the cis isomer, two principal chair conformations are theoretically possible:

-

Diequatorial (e,e) Conformation: Both methyl groups occupy equatorial positions. This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would otherwise occur.

-

Diaxial (a,a) Conformation: Both methyl groups occupy axial positions. This conformation is significantly destabilized by severe 1,3-diaxial steric clashes between the methyl groups and the axial hydrogens on the ring.

Due to this large energy difference, the conformational equilibrium overwhelmingly favors the diequatorial form.[6] This preference is the cornerstone of its utility as a predictable molecular scaffold.

Caption: Conformational equilibrium of this compound.

Synthesis: Establishing the cis-Stereochemistry

The primary synthetic route to 2,6-disubstituted piperidin-4-ones is the Mannich reaction .[7][8] The condensation of an aldehyde (e.g., acetaldehyde), a ketone (e.g., acetone), and ammonia or an ammonium salt (e.g., ammonium acetate) typically yields the thermodynamically favored cis-isomer, where the bulky substituents adopt equatorial positions in the chair conformation.[7]

Enantioselective methods have also been developed to access specific enantiomers of cis-2,6-disubstituted piperidin-4-ones, often employing chiral auxiliaries or organocatalysis.[9][10] The choice of synthetic route is critical as it dictates the initial stereochemical outcome that is then confirmed by structural analysis.

Solution-State Analysis: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the conformation of molecules in solution. For this compound, ¹H and ¹³C NMR provide definitive evidence for the dominance of the diequatorial chair conformation.[4][11]

Causality Behind Experimental Choices:

The choice of solvent (e.g., CDCl₃) is critical; it must fully dissolve the compound without reacting with it. Tetramethylsilane (TMS) is used as an internal standard because its protons are highly shielded, providing a reference signal at 0.00 ppm that does not overlap with most organic proton signals. A typical concentration of 10-20 mg/mL ensures a good signal-to-noise ratio without causing significant line broadening.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 15 mg of purified this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a clean, dry NMR tube.

-

Cap the tube and gently invert several times to ensure homogeneity.

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer's probe.

-

Acquire a standard ¹H NMR spectrum (e.g., at 400 or 500 MHz). Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and acquisition of 16-32 scans.

-

Acquire a standard proton-decoupled ¹³C NMR spectrum (e.g., at 100 or 125 MHz). This typically requires a larger number of scans for adequate signal-to-noise.

-

Interpreting the Data: Hallmarks of the cis-Diequatorial Conformation

The spectral data provides a wealth of structural information. The key is to analyze the chemical shifts (δ) and the proton-proton coupling constants (³J).

| Proton(s) | Typical δ (ppm) | Multiplicity | ³J (Hz) | Structural Implication |

| H2, H6 (methine) | ~3.0 - 3.5 | Multiplet | ~10-12, ~3-4 | The large coupling constant (~10-12 Hz) arises from the trans-diaxial coupling to one of the adjacent axial methylene protons (H3a, H5a), confirming the axial position of H2/H6 and thus the equatorial position of the methyl groups.[4] |

| H3, H5 (methylene, axial) | ~2.2 - 2.5 | Multiplet | ~10-12 | These protons are axial and coupled to the axial H2/H6 protons. |

| H3, H5 (methylene, equatorial) | ~2.6 - 2.9 | Multiplet | ~3-4 | These protons are equatorial and show smaller couplings to the axial H2/H6 protons. |

| CH₃ (methyl) | ~1.1 - 1.3 | Doublet | ~6-7 | Coupled to the adjacent H2/H6 proton. Its chemical shift is consistent with an equatorial environment. |

| NH | Broad singlet | Singlet (broad) | N/A | The position is variable and depends on concentration and solvent. |

Solid-State Analysis: Single-Crystal X-ray Crystallography

While NMR reveals the structure in solution, X-ray crystallography provides an unambiguous picture of the molecule's conformation in the solid state. This technique yields precise measurements of bond lengths, bond angles, and torsion angles, offering definitive proof of the chair conformation and the relative stereochemistry of the substituents.[12][13]

Causality Behind Experimental Choices:

The goal of crystallization is to encourage molecules to pack in a highly ordered, repeating lattice. Slow evaporation is a preferred method because it allows molecules to deposit onto a growing crystal lattice gradually, minimizing the formation of defects and leading to higher quality crystals suitable for diffraction. A solvent system is chosen in which the compound is moderately soluble, allowing for a slow saturation process as the more volatile solvent evaporates.

Experimental Protocol: Crystal Growth by Slow Evaporation

-

Purification: Ensure the sample of this compound is highly pure (>98%), as impurities can inhibit crystallization.

-

Solvent Selection: Dissolve a small amount of the compound (~20 mg) in a minimal volume of a suitable solvent, such as ethanol or an acetone/hexane mixture, in a small vial.

-

Evaporation: Cover the vial with parafilm and pierce it with a needle to allow for slow evaporation of the solvent over several days at room temperature in a vibration-free environment.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them using a spatula or loop and mount them for X-ray diffraction analysis.

Interpreting the Data: Confirmation of the Chair Conformation

The crystallographic data will confirm:

-

Chair Conformation: The ring puckering parameters and torsion angles will be characteristic of a chair geometry.[12]

-

Equatorial Substituents: The torsion angles involving the C2-CH₃ and C6-CH₃ bonds will confirm their equatorial orientation.[13]

-

Bond Lengths and Angles: These will conform to standard values for sp³-hybridized C-C, C-N, and C=O bonds.

| Parameter | Typical Value | Interpretation |

| C2-C3-C5-C6 Torsion Angle | ~50-60° | Confirms the chair conformation of the six-membered ring. |

| N1-C2-C(methyl)-H Torsion Angle | ~180° | Indicates the anti-periplanar arrangement, confirming the equatorial methyl group. |

| C-C Bond Length (ring) | ~1.52-1.54 Å | Typical for single C-C bonds. |

| C=O Bond Length | ~1.21 Å | Typical for a ketone carbonyl group. |

In Silico Analysis: Computational Modeling

Computational chemistry provides a powerful complement to experimental techniques, allowing for the calculation of relative conformational energies and the prediction of spectroscopic properties.[11][14] Density Functional Theory (DFT) is a robust method for this purpose.

Causality Behind Workflow Choices:

The workflow is designed to systematically explore the potential energy surface of the molecule. A preliminary conformational search with a less computationally expensive method like molecular mechanics (MMFF) is used to identify low-energy candidate structures. These candidates are then re-optimized at a higher level of theory (DFT) to obtain accurate geometries and energies. The B3LYP functional with a 6-31G(d,p) basis set offers a good balance of accuracy and computational cost for organic molecules of this size.[14]

Caption: Integrated workflow for the structural analysis of the title compound.

Protocol: DFT-Based Conformational Analysis

-

Structure Building: Construct the 3D structures of both the diequatorial and diaxial chair conformations of this compound using molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization: Perform a full geometry optimization for each conformer using DFT. A common and reliable level of theory is B3LYP with the 6-31G(d,p) basis set.

-

Energy Calculation: Calculate the single-point electronic energy of each optimized structure. The difference in energy (ΔE) will quantify the stability of the diequatorial conformer relative to the diaxial one.

-

Frequency Analysis: Perform a vibrational frequency calculation to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies).

-

(Optional) NMR Prediction: Use the optimized geometry to predict the ¹H and ¹³C NMR chemical shifts using the GIAO (Gauge-Including Atomic Orbital) method at the same level of theory. Compare these predicted values to the experimental data for validation.

Computational results consistently show that the diequatorial conformer is significantly lower in energy by several kcal/mol, confirming that it is the only conformation present in any appreciable amount at room temperature.

Conclusion: An Integrated and Validated Structure

-

NMR spectroscopy demonstrates that the molecule overwhelmingly adopts a chair conformation with diequatorial methyl groups in solution.

-

X-ray crystallography provides definitive proof of this same conformation in the solid state, yielding precise geometric parameters.

-

Computational modeling corroborates these findings by quantifying the high energetic penalty of the alternative diaxial conformation.

This comprehensive understanding of its stable and predictable three-dimensional structure is what makes this compound a cornerstone for the rational design of new therapeutics and a valuable building block in stereocontrolled organic synthesis.

References

-

Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [3]

-

Foubelo, F., & Yus, M. (2019). Enantiodivergent Approach to the Synthesis of cis-2,6-Disubstituted Piperidin-4-ones. The Journal of Organic Chemistry, 84(11), 7331–7341. [9][10]

-

Davis, F. A., Xu, H., & Zhang, J. (2006). Asymmetric synthesis of ring functionalized trans-2,6-disubstituted piperidines from N-sulfinyl δ-amino β-keto phosphonates. Mini-Reviews in Organic Chemistry, 19(1). Referenced in a review on 2,6-diphenyl piperidines. [8]

-

Jeyaraman, R., & Ravindran, T. (2023). Synthesis, spectral, quantum chemical, biological, molecular docking and mathematical investigations of piperidin-4-one oxime picrates. Molecular Physics, e2272684. [11][14]

-

ResearchGate. (2023). (PDF) Synthesis, spectral, quantum chemical, biological, molecular docking and mathematical investigations of piperidin-4-one oxime picrates. [14]

-

Yousif, M. N. M. (2022). Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines. Mini-Reviews in Organic Chemistry, 19(1). [8]

-

Manimekalai, A., & Sabapathy, M. (2003). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Indian Journal of Chemistry - Section B, 42B, 2074-2079. [4]

-

Wikipedia. (n.d.). 2,6-Dimethylpiperidine. [15]

-

Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Latin American Journal of Pharmacy, 41(4). [1]

-

Sestito, S., et al. (2020). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 11(10), 1185–1195. [16]

-

ResearchGate. (2021). Piperidin-4-one: The Potential Pharmacophore. [2]

-

Parthiban, P., et al. (2014). Crystal structure of 2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1189. [12][13]

-

Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(3), 125-132. [17]

-

PubChem. (n.d.). 2,6-Dimethylpiperidin-4-one. National Center for Biotechnology Information. [18][19]

-

Arumugam, N., et al. (1987). ¹H NMR spectra of cis-2,6-diphenylpiperidines and cis-2,6-diphenyl-4-piperidones. Magnetic Resonance in Chemistry, 25(10), 869–871. [20]

-

BenchChem. (2025). A Comparative Guide to the Conformational Analysis of Substituted Piperidin-4-ones. [5]

-

St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of 1,3-Disubstituted Cyclohexanes. Department of Chemistry. [6]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. asianpubs.org [asianpubs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. eurekaselect.com [eurekaselect.com]

- 9. rua.ua.es [rua.ua.es]

- 10. Enantiodivergent Approach to the Synthesis of Cis-2,6-Disubstituted Piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Crystal structure of 2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. 2,6-Dimethylpiperidine - Wikipedia [en.wikipedia.org]

- 16. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemrevlett.com [chemrevlett.com]

- 18. 2,6-Dimethylpiperidin-4-one | C7H13NO | CID 11040712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. PubChemLite - 2,6-dimethylpiperidin-4-one (C7H13NO) [pubchemlite.lcsb.uni.lu]

- 20. sci-hub.ru [sci-hub.ru]

Introduction: The Significance of the Piperidin-4-one Core

An In-depth Technical Guide to the Synthesis of 2,6-Disubstituted Piperidin-4-ones

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds.[1] Specifically, the 2,6-disubstituted piperidin-4-one motif is a critical structural component in a vast array of natural products, including numerous alkaloids, and serves as a versatile synthetic intermediate for pharmaceuticals.[2][3] The strategic placement of substituents at the C2 and C6 positions, often with a cis-configuration, is of particular interest in drug design, influencing the molecule's conformation and its interaction with biological targets.[4]

The synthesis of these polysubstituted heterocyclic systems, however, presents significant challenges, primarily in achieving high levels of stereocontrol. The ability to selectively generate specific diastereomers and enantiomers is paramount for elucidating structure-activity relationships (SAR) and developing potent, selective drug candidates.

This guide provides a comprehensive overview of the core synthetic strategies for constructing 2,6-disubstituted piperidin-4-ones. We will delve into the mechanistic underpinnings of classical and modern methodologies, offer field-proven experimental protocols, and present a comparative analysis to inform rational synthetic design. The focus will be on two pillar methodologies: the versatile Mannich reaction and the powerful aza-Diels-Alder cycloaddition, supplemented by an overview of other innovative approaches.

The Mannich Reaction: A Cornerstone of Piperidin-4-one Synthesis

The Mannich reaction is arguably the most fundamental and widely employed method for synthesizing the piperidin-4-one skeleton. Its robustness and accessibility have made it a staple in both academic and industrial laboratories.

Classical Mannich Condensation

The classical approach involves a one-pot, three-component condensation of an aliphatic ketone, two equivalents of an aldehyde, and a source of ammonia (such as ammonium acetate).[5] This reaction elegantly assembles the heterocyclic ring in a single, efficient step. An important variation, developed by Baliah and Noller based on earlier work by Petrenko-Kritschenko, utilizes an acetone dicarboxylic acid ester, an aromatic aldehyde, and ammonia, which upon hydrolysis and decarboxylation, yields the desired 2,6-diaryl-4-oxopiperidine.[3]

Causality and Mechanistic Insight:

The reaction proceeds through a cascade of imine formation and Michael-type additions. First, the aldehyde and ammonia (or primary amine) condense to form an imine. Simultaneously, the ketone forms an enol or enolate. The enolate then undergoes a conjugate addition to a second molecule of an α,β-unsaturated ketone (formed in situ from an aldol condensation of the ketone and aldehyde), followed by the addition of the imine. A final intramolecular cyclization and dehydration yield the piperidin-4-one ring. The stereochemical outcome, particularly the ratio of cis to trans isomers at the C2 and C6 positions, is heavily influenced by the reaction conditions and the steric and electronic nature of the substituents, though the cis isomer is often thermodynamically favored.

Modern Asymmetric Mannich Reactions

The demand for enantiomerically pure compounds has driven the development of asymmetric variants. A highly effective strategy involves a sequential decarboxylative Mannich reaction followed by an organocatalyzed intramolecular cyclization.[4][6] This approach provides excellent stereocontrol, yielding predominantly cis-2,6-disubstituted piperidin-4-ones.

Causality and Mechanistic Insight:

This advanced strategy begins with the diastereoselective Mannich reaction between a chiral N-tert-butanesulfinyl imine and a β-keto acid. The sulfinyl group acts as a powerful chiral auxiliary, directing the nucleophilic attack of the enolate (formed upon decarboxylation of the β-keto acid) to one face of the imine.[7] The resulting β-amino ketone is obtained in high enantiopurity. Subsequent removal of the sulfinyl group and an organocatalyst-mediated intramolecular condensation with another aldehyde forges the piperidine ring. A key advantage is that both enantiomers of the final product can be synthesized from the same precursors simply by changing the order in which the aldehydes are introduced.[6]

Cycloaddition Strategies: The Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction offers a powerful and convergent alternative for constructing the piperidine ring system. This formal [4+2] cycloaddition involves the reaction of an aza-diene (containing a C=N bond) with a dienophile.

Principles and Mechanistic Considerations

In the context of piperidin-4-one synthesis, a common approach involves the reaction of an imine (acting as the aza-diene component) with an electron-rich diene, such as a Danishefsky-type diene.[8] The reaction can be promoted by Lewis acids or Brønsted acids. There is ongoing discussion about whether the mechanism is a concerted [4+2] cycloaddition or a stepwise pathway involving a Mannich-type addition followed by a Michael cyclization.[8] For many oxygenated dienes, evidence points towards a stepwise mechanism.

An alternative strategy is the inverse-electron-demand aza-Diels-Alder reaction, where an electron-deficient aza-diene reacts with an electron-rich dienophile.[9] Organocatalysis has emerged as a key technology here, using chiral secondary amines to activate α,β-unsaturated aldehydes into dienophiles via dienamine formation.[9]

Comparative Analysis of Core Methodologies

The choice of synthetic strategy depends on several factors, including the availability of starting materials, the desired stereochemistry, and scalability.

| Feature | Classical Mannich Reaction | Asymmetric Mannich Reaction | Aza-Diels-Alder Reaction |

| Starting Materials | Readily available, simple aldehydes and ketones.[5] | Requires chiral auxiliaries (e.g., sulfinyl imines) and β-keto acids.[4] | Requires functionalized dienes and imines.[8] |

| Stereocontrol | Generally poor to moderate diastereoselectivity; not enantioselective. | Excellent diastereo- and enantioselectivity.[6] | Can achieve high diastereo- and enantioselectivity with appropriate catalysts. |

| Reaction Conditions | Often requires heating in a protic solvent.[3] | Multi-step; involves cryogenic conditions and organocatalysis.[4] | Varies from cryogenic (Lewis acid) to room temperature (organocatalysis).[8][9] |

| Substrate Scope | Broad for aromatic aldehydes. | Good scope, demonstrated in alkaloid synthesis.[7] | Broad; tolerant of various functional groups. |

| Key Advantage | Operational simplicity; one-pot synthesis. | Access to high enantiopurity and both enantiomers. | Convergent and often highly stereoselective. |

| Limitations | Limited stereocontrol; can produce complex mixtures. | Multi-step process; requires stoichiometric chiral auxiliary. | Dienes can be sensitive or require multi-step preparation. |

Detailed Experimental Protocols

Protocol: Classical Mannich Synthesis of 2,6-Diaryl-3-methyl-4-piperidone[5]

This protocol is representative of a classical one-pot synthesis.

-

Reaction Setup: To a solution of ethyl methyl ketone (1 mol equiv.), a substituted aromatic aldehyde (2 mol equiv.), and ammonium acetate (1.1 mol equiv.) in absolute ethanol, stir the mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup: Pour the reaction mixture into crushed ice and allow it to stand overnight.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2,6-diaryl-3-methyl-4-piperidone. The cis isomer often crystallizes preferentially.

Protocol: Enantiodivergent Synthesis of cis-2,6-Disubstituted Piperidin-4-ones[4][6]

This protocol outlines the modern asymmetric approach.

Part A: Decarboxylative Mannich Reaction

-

Imine Formation: Prepare the chiral N-tert-butanesulfinyl imine by reacting the corresponding aldehyde (Aldehyde 1) with (R)- or (S)-2-methylpropane-2-sulfinamide in the presence of a dehydrating agent like CuSO₄.

-

Reaction: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the β-keto acid (1.2 equiv.) in anhydrous dioxane at room temperature. Add the chiral N-tert-butanesulfinyl imine (1 equiv.).

-

Execution: Heat the reaction mixture to 90 °C and stir for 12-24 hours.

-

Workup: After cooling to room temperature, quench the reaction with saturated aqueous NaHCO₃ and extract the product with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography to yield the enantiopure β-amino ketone.

Part B: Deprotection and Cyclization

-

Deprotection: Dissolve the purified β-amino ketone in methanol and add HCl (4M in dioxane) at 0 °C. Stir until the deprotection is complete (monitored by TLC). Concentrate the mixture in vacuo.

-

Cyclization: Dissolve the resulting amine hydrochloride salt in an appropriate solvent (e.g., DMSO). Add the second aldehyde (Aldehyde 2, 1.5 equiv.) followed by an organocatalyst such as L-proline (0.2 equiv.).

-

Execution: Stir the reaction at room temperature for 24-48 hours.

-

Workup and Purification: Quench the reaction with water, extract with an organic solvent, and purify by flash column chromatography to afford the final cis-2,6-disubstituted piperidin-4-one.

Conclusion and Future Outlook

The synthesis of 2,6-disubstituted piperidin-4-ones has evolved significantly from classical one-pot condensations to highly sophisticated, stereocontrolled methodologies. The Mannich reaction remains a highly relevant and powerful tool, with modern asymmetric variants enabling the precise construction of chiral piperidinones. Concurrently, cycloaddition strategies, particularly the aza-Diels-Alder reaction, provide an essential and complementary approach, offering convergence and excellent stereoselectivity through catalytic processes.

Future research will undoubtedly focus on developing even more efficient, atom-economical, and sustainable methods. The expansion of catalytic enantioselective reactions that avoid stoichiometric chiral auxiliaries, the use of flow chemistry for safer and more scalable production, and the application of biocatalysis are all promising frontiers that will continue to enrich the synthetic chemist's toolbox for accessing this invaluable heterocyclic scaffold.

References

-

Enantiodivergent Approach to the Synthesis of cis-2,6-Disubstituted Piperidin-4-ones. RUA - University of Alicante. [Link]

-

Catalytic Dynamic Resolution Applied to the Synthesis of 2,6-Disubstituted Piperidines: Preparation of (+)-Lupetidine and (−)-Epidihydropinidine. PMC - NIH. [Link]

-

Synthesis of 2,6-Disubstituted Piperidines, Oxanes, and Thianes. ElectronicsAndBooks. [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

-

Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. PubMed. [Link]

-

Enantiodivergent Approach to the Synthesis of Cis-2,6-Disubstituted Piperidin-4-ones. PubMed. [Link]

-

Synthesis of piperidinones by an aza Diels-Alder reaction. ResearchGate. [Link]

-

Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Stereoselective Synthesis of 2,6-Disubstituted Piperidines Using the Iridium-Catalyzed Allylic Cyclization as Configurational Sw. ElectronicsAndBooks. [Link]

-

Enantiodivergent Approach to the Synthesis of Cis-2,6-Disubstituted Piperidin-4-ones. ACS Publications. [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. [Link]

-

A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. NIH. [Link]

-

Piperidines from Organocatalytic Inverse-Demand Aza-Diels-Alder Reaction. Sci-Hub. [Link]

-

The use of the aza-Diels–Alder reaction in the synthesis of pinidine and other piperidine alkaloids. ResearchGate. [Link]

-

Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. PMC - NIH. [Link]

-

Piperidine Synthesis. DTIC. [Link]

-

Stereoselective Synthesis of Substituted Piperidin-4-ols. Thieme. [Link]

-

Recent advances in the synthesis of piperidones and piperidines. ScienceDirect. [Link]

-

Organocatalytic Entry into 2,6-Disubstituted Aza-Achmatowicz Piperidinones: Application to (−)-Sedacryptine and Its Epimer. Radboud Repository. [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. rua.ua.es [rua.ua.es]

- 5. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantiodivergent Approach to the Synthesis of Cis-2,6-Disubstituted Piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Sci-Hub. Piperidines from Organocatalytic Inverse-Demand Aza-Diels-Alder Reaction / Synfacts, 2009 [sci-hub.box]

Foreword: The Piperidin-4-one Core in Modern Drug Discovery

An In-Depth Guide to the Stereochemistry of cis-2,6-Dimethylpiperidin-4-one

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and natural alkaloids.[1] Its six-membered heterocyclic structure provides a versatile scaffold that can be readily functionalized in three dimensions, enabling precise interaction with biological targets. Within this class, piperidin-4-one derivatives are particularly valuable as synthetic intermediates.[2] The ketone functionality at the C4 position offers a reactive handle for further molecular elaboration, while the stereochemistry of substituents on the ring profoundly influences the molecule's conformation and, consequently, its pharmacological activity. This guide focuses on a specific, stereochemically defined building block: this compound, offering a detailed exploration of its conformational landscape, synthesis, and characterization for researchers in drug development.

Conformational Analysis: The Energetic Landscape of the cis-Isomer

The stereochemical behavior of this compound is governed by the fundamental principles of cyclohexane conformation. The piperidine ring, like cyclohexane, predominantly adopts a low-energy chair conformation to minimize angular and torsional strain.[3] For a cis-1,3-disubstituted ring system (analogous to the 2,6-substitution pattern relative to the nitrogen atom), two principal chair conformers are possible through ring inversion.

-

Diequatorial (e,e) Conformer: Both methyl groups occupy equatorial positions on the chair. This arrangement places the bulky substituents away from the core of the ring, resulting in minimal steric hindrance.

-

Diaxial (a,a) Conformer: Both methyl groups occupy axial positions. This conformation introduces severe, destabilizing steric clashes known as 1,3-diaxial interactions between the methyl groups and the axial hydrogens at C4.

The energy difference between these two conformers is significant. The diaxial arrangement incurs substantial steric strain, making it energetically unfavorable.[4] As a result, the conformational equilibrium lies overwhelmingly in favor of the diequatorial form, which can be considered the ground-state conformation of the molecule. This conformational rigidity is a key feature, providing a predictable and stable three-dimensional structure for further synthetic design.

Caption: Conformational equilibrium of this compound.

Stereoselective Synthesis: Accessing the cis-Configuration

The synthesis of piperidin-4-ones is most commonly achieved via the Mannich reaction, a one-pot condensation of a ketone, an aldehyde, and an amine (typically ammonium acetate as an ammonia source).[5][6] Achieving stereocontrol to favor the cis-isomer is critical. The reaction mechanism naturally favors the formation of the thermodynamically more stable cis-product with equatorial substituents.

Recent advances have demonstrated that organocatalyzed approaches can provide excellent stereoselectivity for cis-2,6-disubstituted piperidin-4-ones.[7][8] These methods often proceed through carefully controlled intramolecular condensation steps that establish the desired relative stereochemistry.

Experimental Protocol: Generalized Mannich Condensation for this compound

This protocol describes a standard laboratory procedure. The rationale for this approach is that the reaction equilibrium favors the formation of the thermodynamically most stable product, which is the cis-isomer with diequatorial methyl groups.

Materials:

-

Acetone (ketone source)

-

Acetaldehyde (aldehyde source)

-

Ammonium acetate (ammonia source and catalyst)

-

Ethanol (solvent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ammonium acetate (1.1 equivalents) in ethanol.

-

Addition of Reagents: To the stirred solution, add acetone (1.0 equivalent) followed by the slow addition of acetaldehyde (2.0 equivalents). The order of addition can be critical for minimizing side reactions.

-

Reaction Conditions: Gently heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate. The crude product is typically purified by column chromatography on silica gel to yield the pure this compound.

Caption: Synthetic workflow for this compound.

Stereochemical Characterization: A Self-Validating System

Confirming the stereochemistry of the synthesized product is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provides a self-validating system for unambiguous structural assignment.

¹H NMR Spectroscopy: A Conformational Fingerprint

Proton NMR is the most powerful and accessible tool for determining the relative stereochemistry and preferred conformation in solution.[9] In the stable diequatorial chair conformation of this compound, the protons at the stereogenic centers (C2-H and C6-H) are in axial positions. This orientation gives rise to a characteristic set of signals and coupling constants.

Key Diagnostic Features:

-

Chemical Shift: The axial protons at C2 and C6 are shielded compared to their equatorial counterparts and typically appear further upfield.

-

Coupling Constants (J-values): The most definitive evidence comes from the coupling constants. The axial C2-H and C6-H protons will exhibit a large coupling constant (typically J = 10-13 Hz) with the adjacent axial protons on C3 and C5, respectively. This large value is characteristic of a diaxial relationship and is a strong indicator of the chair conformation with equatorial methyl groups.[9]

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Characteristic Coupling Constant (J, Hz) | Stereochemical Rationale |

| CH -CH₃ (C2-H, C6-H) | 2.8 - 3.2 | multiplet (m) | Jax,ax ≈ 10-13 Hz | Large diaxial coupling to C3/C5 axial protons confirms the equatorial position of the methyl groups. |

| CH-CH ₃ (C2, C6) | 1.1 - 1.3 | doublet (d) | J ≈ 6-7 Hz | Coupling to the adjacent C2/C6 proton. |

| CH ₂ (C3, C5) | 2.2 - 2.6 | multiplet (m) | - | Protons adjacent to the carbonyl group. |

| NH | 1.5 - 2.5 | broad singlet (br s) | - | Exchangeable proton. |

Note: Exact chemical shifts can vary based on solvent and concentration.

X-ray Crystallography: Definitive Solid-State Structure

Applications as a Core Building Block

The well-defined, rigid conformation of this compound makes it an excellent starting material for the synthesis of more complex, biologically active molecules.[12] The ketone at C4 can be reduced to the corresponding alcohol, creating new stereocenters, or used as a site for nucleophilic addition. The secondary amine can be functionalized to introduce a variety of substituents, further expanding molecular diversity. This compound serves as a crucial intermediate in the asymmetric synthesis of piperidine alkaloids and novel kinase inhibitors.[7][12]

References

-

Fustero, S., et al. (2019). Enantiodivergent Approach to the Synthesis of Cis-2,6-Disubstituted Piperidin-4-ones. The Journal of Organic Chemistry, 84(11), 7331-7341. [Link]

-

Universidad de Alicante, RUA. (2019). Enantiodivergent Approach to the Synthesis of cis-2,6-Disubstituted Piperidin-4-ones. RUA Institutional Repository. [Link]

-

Jebaraj, A. M. J., et al. (2010). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Asian Journal of Chemistry, 22(7), 5281-5288. [Link]

-

Li, J. T., et al. (2007). Efficient synthesis of cis-2,6-di-(2-quinolylpiperidine). Arkivoc, 2007(14), 163-171. [Link]

-

Parthiban, P., et al. (2014). Crystal structure of 2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1188. [Link]

-

IUCr. (2014). Crystal structure of 2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one. IUCr Journals. [Link]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

-

Senthilkumar, P., & Mohan, S. (2012). Synthesis, Characterization and Pharmacological Studies of Selenadiazole and Hydrazone Derivatives of 2, 6 Diphenyl 4 piperidone. Trade Science Inc.[Link]

-

DTIC. (1993). Piperidine Synthesis. Defense Technical Information Center. [Link]

-

Arumugam, N., et al. (1987). 1H NMR spectra of cis-2,6-diphenylpiperidines and cis-2,6-diphenyl-4-piperidones. Magnetic Resonance in Chemistry, 25(10), 869–871. [Link]

-

Singh, A., & Sharma, P. K. (2020). Piperidin-4-one: The Potential Pharmacophore. ResearchGate. [Link]

-

Vitaku, E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6448. [Link]

-

Casy, A. F., & McErlane, K. M. J. (1971). Synthesis and Stereochemistry of Diastereoisomeric 1,3-Dimethylpiperidin-4-ols and Related Compounds. Canadian Journal of Chemistry, 49(23), 3863-3871. [Link]

-

Tang, S., et al. (2007). Dimethyl cis-4-hydroxymethylpiperidine-2,6-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 3), o1013–o1014. [Link]

-

SlideShare. (2018). Stereochemistry of disubstituted cyclohexane. [Link]

-

St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of 1,3-Disubstituted Cyclohexanes. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. tsijournals.com [tsijournals.com]

- 7. Enantiodivergent Approach to the Synthesis of Cis-2,6-Disubstituted Piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rua.ua.es [rua.ua.es]

- 9. asianpubs.org [asianpubs.org]

- 10. Crystal structure of 2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2,6-Dimethylpiperidin-4-one hydrochloride | 1005397-62-5 | Benchchem [benchchem.com]

Introduction: The Strategic Importance of the Piperidin-4-one Scaffold

An In-depth Technical Guide to cis-2,6-Dimethylpiperidin-4-one

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic pharmaceuticals.[1] Within this class, piperidin-4-one derivatives serve as exceptionally versatile intermediates, enabling the construction of complex, biologically active molecules.[2][3] Their synthetic accessibility and the chemical reactivity of the ketone functionality allow for extensive structural modifications, making them invaluable in drug discovery campaigns targeting a wide array of diseases, including cancer and viral infections.[1][2]

This guide focuses on a specific, stereochemically defined derivative: This compound . The introduction of methyl groups at the 2 and 6 positions with a cis relative stereochemistry imparts significant conformational constraints on the piperidine ring. This pre-organization can be a critical design element, enhancing binding affinity and selectivity for specific biological targets by reducing the entropic penalty upon binding. We will explore the fundamental identifiers, synthesis, characterization, and applications of this key chemical building block.

Section 1: Chemical Identity and Core Identifiers

Precise identification is the foundation of reproducible science. While the general structure "2,6-Dimethylpiperidin-4-one" may be associated with CAS Number 45717-87-1, it is crucial to use identifiers specific to the cis isomer or its salts to ensure stereochemical purity in synthesis and research.[4] The hydrochloride salt is a common and stable form for this compound.

| Identifier | Value | Source |

| IUPAC Name | (2R,6S)-2,6-dimethylpiperidin-4-one (Meso compound) | [4] |

| CAS Number | 879007-42-8 (for the hydrochloride salt) | [5][6][7] |

| Molecular Formula | C₇H₁₃NO | [4] |

| Molecular Weight | 127.18 g/mol | [4] |

| PubChem CID | 11040712 | [4] |

| Canonical SMILES | C[C@H]1CC(=O)CC |

Section 2: Synthesis and Stereochemical Control

The synthesis of cis-2,6-disubstituted piperidin-4-ones relies on methodologies that can effectively control the stereochemistry at the C2 and C6 positions. A powerful and elegant approach involves a multi-component reaction, such as a decarboxylative Mannich reaction. This strategy provides a convergent and efficient route to the desired heterocyclic core.

Conceptual Synthesis Workflow

The following workflow illustrates a general, authoritative strategy for synthesizing enantiopure cis-2,6-disubstituted piperidin-4-ones, which can be adapted for the dimethyl derivative. The key is the sequential introduction of substituents and an organocatalyzed condensation that establishes the cis stereochemistry.[8]

Caption: A generalized workflow for the synthesis of cis-2,6-disubstituted piperidin-4-ones.

Experimental Protocol: General Principles of Mannich-Type Cyclization

This protocol is a conceptual guide based on established literature methods.[8]

-

Step 1: Formation of the β-Amino Ketone. A chiral N-tert-butanesulfinyl imine is reacted with a suitable β-keto acid (e.g., acetoacetic acid) in the presence of a mild base. The reaction proceeds via a decarboxylative Mannich mechanism to yield an enantiopure β-amino ketone intermediate. The choice of the chiral auxiliary is critical for directing the stereochemistry of the initial addition.

-

Step 2: Intramolecular Condensation. The purified β-amino ketone is then subjected to an organocatalyzed intramolecular condensation with an aldehyde (e.g., acetaldehyde). A catalyst such as L-proline is often employed. This step involves the deprotection of the amine, followed by cyclization and dehydration to form the piperidin-4-one ring. The thermodynamic preference for the equatorial orientation of the methyl groups in the chair-like transition state drives the formation of the cis isomer.

-

Step 3: Purification. The final product is purified using standard techniques, such as column chromatography on silica gel, followed by recrystallization to obtain the high-purity this compound.

Section 3: Spectroscopic Characterization Profile

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The following data represent the expected spectral characteristics for this compound, which are essential for quality control in any research or development setting.

| Technique | Characteristic Signature | Mechanistic Interpretation |

| ¹H NMR | δ ~ 1.2 (d, 6H); δ ~ 2.2-2.5 (m, 4H); δ ~ 3.0-3.3 (m, 2H); δ ~ 1.8 (br s, 1H) | The six methyl protons (CH₃) appear as a doublet due to coupling with the adjacent C-H proton. The four protons on C3 and C5, adjacent to the carbonyl, are diastereotopic and appear as a complex multiplet in the 2.2-2.5 ppm range.[9] The two protons at the stereocenters (C2, C6) are multiplets further downfield. The N-H proton signal is typically broad and its chemical shift is solvent-dependent. |

| ¹³C NMR | δ ~ 208-212; δ ~ 55-60; δ ~ 45-50; δ ~ 20-25 | The most downfield signal corresponds to the ketone carbonyl carbon (C=O). The signals for the stereogenic carbons C2 and C6 appear around 55-60 ppm. The C3 and C5 carbons adjacent to the carbonyl are expected around 45-50 ppm. The methyl carbons will be the most upfield signal. |

| IR Spectroscopy | ~3300 cm⁻¹ (broad); ~1715 cm⁻¹ (strong); ~2950-2850 cm⁻¹ (medium) | A broad absorption around 3300 cm⁻¹ is characteristic of the N-H stretching vibration. The strong, sharp peak at ~1715 cm⁻¹ is the defining feature of the C=O stretch of the saturated ketone.[10] The peaks in the 2950-2850 cm⁻¹ region correspond to C-H stretching of the methyl and methylene groups. |

| Mass Spectrometry | m/z = 127 (M⁺); Fragments corresponding to loss of CH₃, CO | The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (127.18). Common fragmentation patterns for such structures include the loss of a methyl group (M-15) and the alpha-cleavage characteristic of ketones. |

Section 4: Applications in Drug Development and Research

The cis-2,6-dimethylpiperidine framework is a valuable starting point for creating novel therapeutics. Its conformationally restricted nature and the presence of the ketone handle for further functionalization make it a strategic building block.

Logical Flow of Application

Caption: Derivatization pathways from the core scaffold to potential therapeutic applications.

-

CNS-Active Compounds : The piperidine scaffold is prevalent in compounds that target the central nervous system. The cis-dimethyl structure can be used to synthesize novel neuroprotective agents and modulators of nicotinic acetylcholine receptors (nAChRs), leveraging its structural similarity to natural alkaloids.[11]

-

Anticancer Agents : Piperidin-4-one derivatives have been extensively investigated as anticancer agents.[1] The ketone can be modified to introduce pharmacophores that interact with specific targets in cancer cells, such as protein kinases or apoptotic pathways.

-

Antiviral Research : The piperidin-4-one nucleus has been identified as a key pharmacophore in the development of agents with anti-HIV activity.[2]

-

Chiral Auxiliaries : Beyond its direct use as a precursor, the related compound cis-2,6-dimethylpiperidine is employed as a chiral auxiliary in asymmetric synthesis, highlighting the utility of this stereochemical arrangement in controlling reactions.[12]

Section 5: Safety, Handling, and Storage

As a reactive chemical intermediate, this compound and its salts require careful handling. The primary hazards are associated with its corrosive nature.

GHS Hazard Information

Recommended Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[13][14]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[15] Use spark-proof tools and take precautionary measures against static discharge, as related piperidines can be flammable.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5][15] Keep away from incompatible materials such as strong oxidizing agents and acids.[14]

-

First Aid: In case of skin contact, immediately flush with plenty of water.[15] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[4][13] If ingested, do NOT induce vomiting and seek immediate medical attention.[15]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its well-defined stereochemistry, coupled with the synthetic versatility of the piperidin-4-one core, provides a robust platform for the design and synthesis of next-generation therapeutics. A thorough understanding of its properties, synthesis, and handling is paramount for any researcher or drug development professional seeking to leverage the power of this conformationally constrained scaffold.

References

- Sunway Pharm Ltd. This compound hydrochloride - CAS:879007-42-8. [URL: https://www.sunwaypharm.com/product/show/id/4059.html]

- PubChem. 2,6-Dimethylpiperidin-4-one | C7H13NO | CID 11040712. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11040712]

- Nájera, C., et al. (2019). Enantiodivergent Approach to the Synthesis of Cis-2,6-Disubstituted Piperidin-4-ones. The Journal of Organic Chemistry, 84(11), 7331-7341. [URL: https://pubmed.ncbi.nlm.nih.gov/31088031/]

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. [URL: https://www.fishersci.com/sds]

- MySkinRecipes. Cis-2,6-dimethylpiperidin-4-onehydrochloride. [URL: https://www.myskinrecipes.com/shop/th/products/cis-2-6-dimethylpiperidin-4-onehydrochloride-156712]

- Chem-Impex. cis-2,6-Dimethylpiperidine. [URL: https://www.chemimpex.com/products/06421]

- Chem-Impex. cis-2,6-Dimethylpiperidine. [URL: https://www.chemimpex.com/products/06421]

- Acros Organics. (2025). SAFETY DATA SHEET - 2,6-Dimethylpiperidine, predominantly cis. Fisher Scientific. [URL: https://www.fishersci.com/sds]

- Fisher Scientific. (2021). SAFETY DATA SHEET - 2,6-Dimethylpiperidine. [URL: https://www.fishersci.com/sds]

- National Center for Biotechnology Information. (n.d.). Efficient synthesis of cis-2,6-di-(2-quinolylpiperidine). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2769493/]

- ChemBK. Cis-2,6-Dimethylpiperidine. [URL: https://www.chembk.com/en/chem/cis-2,6-Dimethylpiperidine]

- ChemicalBook. (2025). cis-2,6-Dimethylpiperazine - Safety Data Sheet. [URL: https://www.chemicalbook.com/ProductGHSDetail_21655-48-1_EN.htm]

- ChemScene. 879007-42-8 | this compound hydrochloride. [URL: https://www.chemscene.com/products/cis-2-6-Dimethylpiperidin-4-one-hydrochloride-CS-0056668.html]

- Molbase. 4-Piperidinone,2,6-dimethyl-,cis. [URL: https://www.molbase.com/en/4-piperidinone-2-6-dimethyl-cis--synthesis_13200-35-6-item-63380.html]

- Sigma-Aldrich. cis-2,6-Dimethylpiperidine 98. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/d180300]

- Tokyo Chemical Industry Co., Ltd. cis-2,6-Dimethylpiperidine 766-17-6. [URL: https://www.tcichemicals.com/KR/en/p/D1198]

- Wikipedia. 2,6-Dimethylpiperidine. [URL: https://en.wikipedia.org/wiki/2,6-Dimethylpiperidine]

- Dimmock, J. R., et al. (2012). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 21(9), 2247-2260. [URL: https://pubmed.ncbi.nlm.nih.gov/22792003/]

- BTEC Applied Science Level 3. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. [URL: https://www.stuvia.com/doc/1149721/btec-applied-science-level-3-unit-19-assignment-2-mass-spec-ir-1h-13c-nmr-spectra-analysis-to-determine-structure-of-a-molecule]

- EvitaChem. Buy cis-2,6-Dimethylpiperidin-1-amine hydrochloride. [URL: https://www.evitachem.com/product/evt-15490362]

- BLD Pharm. 879007-42-8|this compound hydrochloride. [URL: https://www.bldpharm.com/products/879007-42-8.html]

- Google Patents. DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine. [URL: https://patents.google.

- ResearchGate. Piperidin-4-one: The Potential Pharmacophore | Request PDF. [URL: https://www.researchgate.net/publication/225883259_Piperidin-4-one_The_Potential_Pharmacophore]

- Rychnovsky, S. D., et al. (2015). Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6-Tetramethylpiperidinyl-Masked 1,2-Diols. The Journal of Organic Chemistry, 80(21), 10920-10927. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.5b01519]

- National Center for Biotechnology Information. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9385906/]

- ResearchGate. NMR, mass spectroscopy, IR - finding compound structure ?. [URL: https://www.researchgate.net/post/NMR_mass_spectroscopy_IR-finding_compound_structure]

- Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [URL: https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-G%C3%BCnbaz-Y%C4%B1ld%C4%B1r%C4%B1m/c6e3b566580554f67623a63b018b323b6b1076b4]

- ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [URL: https://www.researchgate.

Sources

- 1. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2,6-Dimethylpiperidin-4-one | C7H13NO | CID 11040712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride - CAS:879007-42-8 - Sunway Pharm Ltd [3wpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. 879007-42-8|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 8. Enantiodivergent Approach to the Synthesis of Cis-2,6-Disubstituted Piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Cis-2,6-dimethylpiperidin-4-onehydrochloride [myskinrecipes.com]

- 12. chemimpex.com [chemimpex.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

The Piperidin-4-One Ring: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidin-4-one nucleus, a six-membered heterocyclic ketone, has emerged as a cornerstone in medicinal chemistry, earning the designation of a "privileged scaffold." Its remarkable versatility stems from its synthetic tractability and the diverse array of biological activities exhibited by its derivatives. This technical guide provides a comprehensive exploration of the biological significance of the piperidin-4-one ring, delving into its chemical properties, synthesis, and multifaceted pharmacological applications. We will dissect the mechanisms of action underlying its potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, supported by detailed experimental protocols and quantitative data. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the design and synthesis of novel therapeutics based on this remarkable pharmacophore.

The Piperidin-4-One Core: A Foundation for Diverse Bioactivity

The piperidin-4-one ring is a heterocyclic amine featuring a ketone functional group at the fourth position. This seemingly simple structure is a hotbed of chemical reactivity, offering multiple sites for functionalization. The nitrogen atom can be readily substituted, and the protons alpha to the carbonyl group are susceptible to a variety of chemical transformations. This synthetic accessibility allows for the creation of vast libraries of derivatives with tailored physicochemical and pharmacological properties.

The inherent structural features of the piperidin-4-one ring, including its ability to adopt various conformations and engage in hydrogen bonding, contribute to its capacity to interact with a wide range of biological targets. This has led to its identification as a "privileged scaffold" – a molecular framework that is capable of binding to multiple, unrelated classes of proteins with high affinity.[1]

Synthetic Strategies: Building the Piperidin-4-One Scaffold

The construction of the piperidin-4-one ring can be achieved through several synthetic routes, with the Mannich reaction and Claisen-Schmidt condensation being among the most prominent and versatile methods.[2]